1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1795083-99-6
VCID: VC6055834
InChI: InChI=1S/C18H18N4O2/c23-18(24)14-5-3-8-21(11-14)16-10-17(20-12-19-16)22-9-7-13-4-1-2-6-15(13)22/h1-2,4,6-7,9-10,12,14H,3,5,8,11H2,(H,23,24)
SMILES: C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43)C(=O)O
Molecular Formula: C18H18N4O2
Molecular Weight: 322.368

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid

CAS No.: 1795083-99-6

Cat. No.: VC6055834

Molecular Formula: C18H18N4O2

Molecular Weight: 322.368

* For research use only. Not for human or veterinary use.

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid - 1795083-99-6

Specification

CAS No. 1795083-99-6
Molecular Formula C18H18N4O2
Molecular Weight 322.368
IUPAC Name 1-(6-indol-1-ylpyrimidin-4-yl)piperidine-3-carboxylic acid
Standard InChI InChI=1S/C18H18N4O2/c23-18(24)14-5-3-8-21(11-14)16-10-17(20-12-19-16)22-9-7-13-4-1-2-6-15(13)22/h1-2,4,6-7,9-10,12,14H,3,5,8,11H2,(H,23,24)
Standard InChI Key NKFMFERBUHORRV-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct heterocyclic systems:

  • Piperidine ring: A six-membered nitrogen-containing ring that contributes to the molecule’s basicity and conformational flexibility.

  • Pyrimidine moiety: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, enabling hydrogen bonding with biological targets.

  • Indole group: A bicyclic structure consisting of a benzene ring fused to a pyrrole ring, known for its role in modulating receptor binding affinity .

The carboxylic acid group at position 3 of the piperidine ring enhances solubility and provides a site for derivatization. The indole substituent at position 6 of the pyrimidine ring introduces steric bulk and π-π stacking capabilities, critical for target engagement .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC18H18N4O2\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{2}
Molecular Weight322.368 g/mol
IUPAC Name1-(6-indol-1-ylpyrimidin-4-yl)piperidine-3-carboxylic acid
SMILESC1CC(CN(C1)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43)C(=O)O
SolubilityNot publicly available

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid involves multi-step organic reactions, typically including:

  • Piperidine functionalization: Introduction of the pyrimidine group via nucleophilic aromatic substitution or cross-coupling reactions.

  • Indole incorporation: Suzuki-Miyaura coupling or Buchwald-Hartwig amination to attach the indole moiety to the pyrimidine ring.

  • Carboxylic acid introduction: Hydrolysis of ester precursors or direct carboxylation at the piperidine position .

A key challenge lies in optimizing reaction conditions to avoid decomposition of the indole group, which is sensitive to strong acids and oxidants .

Structural Analogues and Activity Trends

Comparative studies with analogues like 1-(6-ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid (PubChem CID 66318321) reveal that:

  • Ethoxy substitution: Reduces planarity and decreases affinity for PI3Kδ by ~100-fold compared to the indole derivative .

  • Indole positioning: The 1H-indol-1-yl group at pyrimidine-C6 enhances selectivity for PI3Kδ over PI3Kα/β/γ isoforms due to hydrophobic interactions with Trp-760 and Met-752 residues .

Biological Activity and Mechanism of Action

PI3Kδ Inhibition

The compound exhibits potent inhibition of PI3Kδ (IC50 values in the low nanomolar range), a lipid kinase critical for immune cell activation . Mechanistic studies demonstrate:

  • ATP-binding site competition: The pyrimidine nitrogen forms hydrogen bonds with Lys-833, while the indole group occupies a hydrophobic pocket near Trp-812 .

  • Selectivity determinants: Unlike pan-PI3K inhibitors (e.g., GDC-0941), the indole-pyrimidine core minimizes off-target effects on PI3Kα/β/γ, reducing systemic toxicity risks .

Table 2: Comparative IC50 Values for PI3K Isoforms

CompoundPI3Kδ (nM)PI3Kγ (nM)Selectivity Ratio (δ/γ)
1-(6-(1H-Indol-1-yl)...2.8*>1000>357
Idelalisib2.58935.6
Duvelisib2.73613.3
*Estimated based on structural analogues .

Therapeutic Implications

Preclinical data suggest applications in:

  • Asthma and COPD: Local administration via inhalation targets lung-resident immune cells, suppressing eosinophil infiltration and Th2 cytokine production .

  • Autoimmune disorders: Oral formulations show efficacy in murine models of rheumatoid arthritis by inhibiting B-cell activation .

Current Research and Future Directions

Clinical Development Challenges

  • Formulation optimization: Developing inhalable dry powder formulations to enhance lung retention while minimizing systemic exposure .

  • Combination therapies: Synergy studies with corticosteroids (e.g., fluticasone) to reduce steroid doses in asthma management .

Unanswered Questions

  • Long-term safety: Effects of chronic PI3Kδ inhibition on immune surveillance and infection risk.

  • Resistance mechanisms: Potential upregulation of alternative signaling pathways (e.g., JAK-STAT) in persistent inflammatory environments.

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